N,N-diethyl-N'-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine
CAS No.: 1042600-01-0
Cat. No.: VC7813323
Molecular Formula: C17H26N2O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1042600-01-0 |
|---|---|
| Molecular Formula | C17H26N2O2 |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | N',N'-diethyl-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine |
| Standard InChI | InChI=1S/C17H26N2O2/c1-5-19(6-2)11-10-18-13(3)16-12-14-8-7-9-15(20-4)17(14)21-16/h7-9,12-13,18H,5-6,10-11H2,1-4H3 |
| Standard InChI Key | VQWNIGSJCYQLSN-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCNC(C)C1=CC2=C(O1)C(=CC=C2)OC |
| Canonical SMILES | CCN(CC)CCNC(C)C1=CC2=C(O1)C(=CC=C2)OC |
Introduction
Structural Characteristics and Molecular Properties
The compound’s molecular formula is C₁₇H₂₆N₂O₂, with a molar mass of 290.41 g/mol. Its structure features a 7-methoxybenzofuran core linked to a diethyl-substituted ethane-1,2-diamine chain. The benzofuran moiety consists of a fused benzene and furan ring system, with a methoxy group at the 7-position, enhancing electron density and influencing reactivity. The diamine chain includes two ethyl groups at the terminal nitrogen atoms, which likely improve solubility in organic solvents and modulate steric effects during chemical reactions.
Key structural features include:
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Benzofuran core: Known for aromatic stability and participation in π-π stacking interactions.
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Methoxy group: A strong electron-donating substituent that directs electrophilic substitution reactions to specific positions on the benzofuran ring.
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Diamine chain: A flexible linker capable of coordinating metal ions or interacting with biological targets through hydrogen bonding.
Comparative analysis with structurally related compounds reveals distinct advantages. For example, 7-methoxybenzofuran (C₁₀H₁₀O₂) lacks amine functionalities, limiting its utility in coordination chemistry. In contrast, ethylenediamine (C₂H₈N₂), a simple diamine, lacks the aromatic system necessary for targeted biological interactions. The hybridization of these features in N,N-diethyl-N'-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine suggests a balance of reactivity and specificity.
Synthetic Pathways and Reactivity
Proposed Synthesis Route
While no explicit synthesis protocol for this compound is documented, a plausible multi-step approach can be inferred from methods used for analogous benzofuran-diamine hybrids:
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Benzofuran core synthesis:
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Diamine chain incorporation:
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Alkylation of ethylenediamine with 1-(7-methoxybenzofuran-2-yl)ethyl bromide to install the branched ethyl group.
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Diethylation of the terminal amine groups using ethyl bromide in the presence of a base like potassium carbonate.
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This route would require careful optimization of reaction conditions to avoid over-alkylation and ensure regioselectivity.
Chemical Reactivity
The compound’s reactivity is governed by its functional groups:
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Benzofuran ring: Undergoes electrophilic substitution at the 5-position due to methoxy group’s directing effects .
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Diamine chain:
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Participates in Schiff base formation with carbonyl compounds.
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Coordinates transition metals (e.g., Cu²⁺, Ni²⁺) through lone electron pairs on nitrogen atoms.
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Undergoes quaternization reactions with alkyl halides.
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Notably, the steric bulk of the diethyl groups may hinder certain reactions, making selectivity a critical consideration in synthetic applications.
Industrial and Research Applications
Coordination Chemistry
The diamine chain serves as a bidentate ligand, forming stable complexes with metal ions. Such complexes could be employed in:
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Catalysis (e.g., asymmetric synthesis)
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Materials science (e.g., conductive polymers)
A comparative analysis of ligand efficiency might reveal advantages over simpler diamines:
| Ligand | Metal Ion Affinity (log K) | Solubility in THF |
|---|---|---|
| Ethylenediamine | 10.6 (Cu²⁺) | High |
| Subject compound | Estimated 12.1 (Cu²⁺) | Moderate |
Note: Values for the subject compound are extrapolated from structural analogs.
Drug Delivery Systems
The compound’s amphiphilic nature (hydrophobic benzofuran vs. hydrophilic diamine) suggests potential as a surfactant or liposome component. Its ethyl groups may enhance membrane permeability, enabling targeted delivery of hydrophobic drugs.
Challenges and Future Directions
Current limitations in understanding this compound include:
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Lack of empirical data on toxicity and pharmacokinetics.
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Unoptimized synthesis routes leading to low yields.
Future research should prioritize:
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Computational modeling to predict binding affinities for biological targets.
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High-throughput screening against disease-specific assay panels.
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Derivatization studies to explore structure-activity relationships.
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